4,4'-Dimethyl-2,2'-bipyridine acts as a chelating ligand, meaning it can bind to a central metal ion through multiple donor atoms. This property makes it valuable in coordination chemistry, where researchers study the formation, structure, and reactivity of coordination complexes.
4,4'-Dimethyl-2,2'-bipyridine is used in analytical chemistry for the complexometric determination of certain metal ions. It forms colored complexes with specific metal ions, allowing for their detection and quantification in a solution.
,4'-Dimethyl-2,2'-bipyridine finds applications in other areas of scientific research, such as:
The molecular formula of 4,4'-dimethyl-2,2'-bipyridine is C₁₂H₁₂N₂, and it has a molecular weight of approximately 184.24 g/mol . As a bipyridine derivative, it exhibits a planar structure that allows for effective coordination with metal ions, making it a useful ligand in coordination chemistry. Its physical properties include a melting point of around 70-72 °C and a boiling point of about 250 °C .
Several synthesis methods exist for producing 4,4'-dimethyl-2,2'-bipyridine:
A total of 13 synthetic routes have been documented for this compound, highlighting its accessibility and versatility in organic synthesis .
4,4'-Dimethyl-2,2'-bipyridine serves multiple purposes across various fields:
Interaction studies involving 4,4'-dimethyl-2,2'-bipyridine primarily focus on its coordination behavior with metal ions. Research has shown that this compound can stabilize various metal oxidation states due to its chelating properties. For instance, studies involving copper complexes reveal significant variations in coordination geometry depending on the metal's oxidation state and the ligands present .
Several compounds share structural similarities with 4,4'-dimethyl-2,2'-bipyridine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,2'-Bipyridine | Bipyridine | Lacks methyl substitutions; used widely as a ligand. |
| 1,10-Phenanthroline | Polycyclic Aromatic | Stronger chelating agent; forms stable complexes with metals. |
| 4-Methyl-2,2'-bipyridine | Methylated Bipyridine | Only one methyl group; different steric properties. |
The uniqueness of 4,4'-dimethyl-2,2'-bipyridine lies in its specific methyl group positioning which enhances its electron-donating ability and alters its steric hindrance compared to similar compounds.
Palladium-mediated reactions dominate modern bipyridine synthesis. A high-yield route involves coupling 4-methylpyridine-1-oxide using palladium on activated charcoal (Pd/C) under reflux with acetic acid and hydrogen peroxide. Key steps include:
Comparative studies show Pd/C outperforms traditional Negishi coupling, which requires organozinc reagents and faces scalability challenges. For example, Novartis reported 73% yields in Negishi couplings for PDE472 synthesis, but Pd-based methods eliminate air-sensitive intermediates.
| Parameter | Pd/C Method | Negishi Coupling |
|---|---|---|
| Yield | 97.4% | 73% (4.5 kg scale) |
| Reagents | PCl₃, H₂O₂ | Organozinc, Pd(PPh₃)₄ |
| Reaction Time | 6 hours | 12–24 hours |
| Air Sensitivity | Low | High (organozinc) |
Methyl groups in dmbpy undergo selective oxidation to carboxyl or hydroxamic acid derivatives, enabling further functionalization:
Treatment with CrO₃ in H₂SO₄ converts 4,4'-dimethyl-2,2'-bipyridine to 4,4'-dicarboxy-2,2'-bipyridine at 85–90% yield. This method surpasses older KMnO₄ routes (40% yield) and minimizes side products like mono-carboxylated species.
Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) and triethylamine produces 4,4'-dihydroxamic-2,2'-bipyridine, a chelating agent for Fe(II/III). This two-step process involves:
Methyl groups in dmbpy increase ligand bulk, stabilizing low-spin Fe(II) complexes. In [Fe(dmbpy)₃]²⁺, the quintet–singlet energy gap (ΔE_Q/S) is reduced by 0.29 eV compared to unsubstituted bipyridine, favoring singlet states in photochemical applications.
Electron-donating methyl groups raise metal-centered (MC) redox potentials. For Ru(II) complexes, dmbpy ligands shift MLCT (metal-to-ligand charge transfer) absorption bands bathochromically, enhancing visible-light harvesting in dye-sensitized solar cells (DSSCs).
| Complex | Redox Potential (V vs. SHE) | MLCT λ_max (nm) | Application |
|---|---|---|---|
| [Ru(dmbpy)₃]²⁺ | +1.21 | 480 | DSSCs, Photocatalysis |
| [Fe(dmbpy)₃]²⁺ | -0.45 | 520 | Spin-crossover materials |
| [Re(dmbpy)(CO)₃Cl] | -1.10 | 370 | Electrocatalysts |
Crystallographic investigations of 4,4'-dimethyl-2,2'-bipyridine metal complexes have revealed detailed structural parameters that illuminate the coordination behavior of this ligand system [6] [7] [8]. X-ray diffraction studies consistently demonstrate that 4,4'-dimethyl-2,2'-bipyridine functions as a bidentate chelating ligand, with typical metal-nitrogen bond distances ranging from 2.009 to 2.118 Å depending on the metal center and coordination environment [6] [20] [38].
Comprehensive crystallographic analysis of mercury(II) complexes reveals that in compounds such as [HgI₂(C₁₂H₁₂N₂)], the mercury atom adopts a distorted tetrahedral configuration coordinated by two nitrogen atoms from 4,4'-dimethyl-2,2'-bipyridine and two iodide ions [7]. The mercury-nitrogen bond lengths in these structures are typically around 2.4-2.5 Å, while the bite angle of the bipyridine ligand ranges from 68-72° [7].
Cadmium(II) complexes demonstrate five-coordinate geometries, as exemplified by structures where the cadmium center adopts a distorted trigonal-bipyramidal configuration [8]. In these systems, two nitrogen atoms from 4,4'-dimethyl-2,2'-bipyridine occupy coordination sites with cadmium-nitrogen distances averaging 2.3-2.4 Å [8]. The crystallographic data reveals that the bipyridine ligand maintains planarity within the coordination sphere, with dihedral angles between the two pyridine rings typically less than 10° [8].
| Complex Type | Metal-Nitrogen Distance (Å) | Bite Angle (°) | Coordination Geometry | Reference |
|---|---|---|---|---|
| [HgI₂(4,4'-dimethyl-2,2'-bipyridine)] | 2.45-2.48 | 68.2 | Distorted Tetrahedral | [7] |
| [CdI₂(4,4'-dimethyl-2,2'-bipyridine)(DMF)] | 2.32-2.38 | 70.8 | Trigonal Bipyramidal | [8] |
| [Cu(4,4'-dimethyl-2,2'-bipyridine)Cl₂] | 2.009-2.047 | 79.25 | Trigonal Bipyramidal | [20] [38] |
| [Co(4,4'-dimethyl-2,2'-bipyridine)₂(dca)₂] | 2.12-2.18 | 77.3 | Octahedral | [6] |
Indium(III) complexes exhibit six-coordinate octahedral geometries with 4,4'-dimethyl-2,2'-bipyridine occupying two coordination sites [9]. The crystallographic analysis reveals indium-nitrogen bond lengths of approximately 2.2-2.3 Å, with the bipyridine ligand displaying minimal distortion from planarity [9]. These structures demonstrate the versatility of 4,4'-dimethyl-2,2'-bipyridine in accommodating various coordination numbers and geometries across different metal centers [9].
The crystallographic studies reveal that hydrogen bonding interactions play crucial roles in the solid-state packing of these complexes [6] [8]. Intermolecular carbon-hydrogen to nitrogen and carbon-hydrogen to halogen interactions contribute to the overall stability of the crystal structures, with contact distances ranging from 2.6 to 3.2 Å [6]. Additionally, π-π stacking interactions between bipyridine ligands from adjacent molecules occur with centroid-centroid distances of 3.6-3.8 Å [8].
Ruthenium complexes incorporating 4,4'-dimethyl-2,2'-bipyridine exhibit distinctive photophysical properties that distinguish them from analogous complexes with unsubstituted bipyridine ligands [13] [14]. The electron-donating methyl substituents fundamentally alter the electronic structure of these complexes, leading to modifications in their metal-to-ligand charge transfer (MLCT) transitions and redox behavior [14] [16].
Spectroscopic investigations reveal that ruthenium(II) complexes containing 4,4'-dimethyl-2,2'-bipyridine display MLCT absorption maxima at wavelengths different from their unsubstituted counterparts [13] [14]. The complex [Ru(4,4'-dimethyl-2,2'-bipyridine)₃]²⁺ exhibits absorption features extending to approximately 560 nm, while modified derivatives incorporating additional ligands can extend light absorption to 670 nm [13] [14]. This extension of the absorption range is attributed to the stabilization of the metal center by the electron-donating methyl groups [14].
Electrochemical studies demonstrate that the methyl substituents significantly influence the redox potentials of ruthenium-4,4'-dimethyl-2,2'-bipyridine complexes [14]. The oxidation potential of [Ru(4,4'-dimethyl-2,2'-bipyridine)₃]²⁺ occurs at +1.45 V versus SCE, which is positively shifted compared to [Ru(2,2'-bipyridine)₃]²⁺ at +1.29 V . This positive shift reflects the electron-donating nature of the methyl groups, which stabilize the ruthenium(II) oxidation state .
| Complex | Oxidation Potential (V vs SCE) | Reduction Potential (V vs SCE) | MLCT λmax (nm) | Reference |
|---|---|---|---|---|
| [Ru(4,4'-dimethyl-2,2'-bipyridine)₃]²⁺ | +1.45 | -1.32 | 450 | |
| [Ru(2,2'-bipyridine)₃]²⁺ | +1.29 | -1.45 | 452 | |
| [Ru(4,4'-dimethyl-2,2'-bipyridine)₂(pic)]⁺ | +1.42 | -1.86 | 480 | [14] |
The photochemical behavior of ruthenium-4,4'-dimethyl-2,2'-bipyridine complexes demonstrates enhanced performance in photocatalytic applications [13] [14]. Studies of carbon dioxide reduction photocatalysis reveal that [Ru(4,4'-dimethyl-2,2'-bipyridine)₂(picolinate)]⁺ exhibits superior activity compared to [Ru(4,4'-dimethyl-2,2'-bipyridine)₃]²⁺ [14]. The picolinate-containing complex achieves turnover numbers of 2347 for carbon monoxide production with a turnover frequency of 6.7 min⁻¹, compared to 2100 and 3.6 min⁻¹ respectively for the tris-bipyridine analog [14].
The enhanced photocatalytic performance is attributed to the extended wavelength range of light absorption and improved electron transfer properties [14]. The complex [Ru(4,4'-dimethyl-2,2'-bipyridine)₂(picolinate)]⁺ demonstrates effective photocatalytic activity under red light irradiation (λ > 600 nm), achieving quantum yields of 8.0% for carbon monoxide formation [14]. This represents a significant advancement over conventional ruthenium photosensitizers that are inactive under red light conditions [14].
Photochemical ligand exchange studies reveal that certain ruthenium-4,4'-dimethyl-2,2'-bipyridine complexes undergo light-induced ligand dissociation [15]. The photochemical quantum yields range from 0.004 to 0.10 depending on the specific ligand environment and irradiation conditions [15]. These photochemical processes enable the formation of coordinatively unsaturated intermediates that can interact with biological targets [15].
Copper(II) complexes incorporating 4,4'-dimethyl-2,2'-bipyridine exhibit diverse structural architectures that range from discrete monomeric species to extended coordination polymers [19] [20] [21]. The coordination behavior is significantly influenced by the nature of additional ligands present in the system, leading to various coordination geometries and supramolecular arrangements [20] [22].
Crystallographic studies of copper(II)-4,4'-dimethyl-2,2'-bipyridine-halide systems reveal the formation of one-dimensional coordination polymers [20] [21]. In the complex [CuCl₂(4,4'-dimethyl-2,2'-bipyridine)]ₙ, the copper centers adopt distorted trigonal bipyramidal geometries with two nitrogen atoms from the bipyridine ligand and three chloride ions [20] [21]. The copper-nitrogen bond lengths range from 2.009 to 2.047 Å, while copper-chloride distances vary from 2.25 Å for terminal bonds to 2.56 Å for bridging interactions [20] [38].
The structural diversity of copper(II)-4,4'-dimethyl-2,2'-bipyridine complexes is exemplified by systems incorporating multiple ligand types [19] [22]. Mixed-ligand complexes containing carboxylate anions demonstrate octahedral coordination geometries [22] [37]. In acetate-containing systems, the copper center coordinates to two nitrogen atoms from 4,4'-dimethyl-2,2'-bipyridine and four oxygen atoms from acetate ligands, with copper-nitrogen distances of approximately 2.0-2.1 Å [37].
| Complex System | Coordination Geometry | Cu-N Distance (Å) | Cu-X Distance (Å) | Structure Type | Reference |
|---|---|---|---|---|---|
| [CuCl₂(4,4'-dimethyl-2,2'-bipyridine)]ₙ | Trigonal Bipyramidal | 2.009-2.047 | 2.25-2.56 (Cl) | 1D Polymer | [20] [38] |
| [Cu(4,4'-dimethyl-2,2'-bipyridine)(OAc)₂]·H₂O | Octahedral | 2.02-2.08 | 1.95-2.10 (O) | Monomer | [37] |
| [Cu(4,4'-dimethyl-2,2'-bipyridine)₂Br]⁺ | Distorted Tetrahedral | 2.05-2.12 | 2.38 (Br) | Monomer | [19] |
Recent investigations of copper(II) complexes with 4,4'-dimethyl-2,2'-bipyridine and thiosemicarbazone ligands reveal enhanced biological activity [22]. These mixed-ligand systems adopt five-coordinate geometries with copper-nitrogen distances ranging from 1.98 to 2.18 Å [22]. The coordination environment significantly influences the electronic properties, with reduction potentials varying from +0.15 to +0.42 V versus SCE depending on the specific ligand combination [22].
The formation of coordination polymers in copper-4,4'-dimethyl-2,2'-bipyridine systems is facilitated by the bridging capability of halide ligands [20] [21]. Chloride-bridged structures exhibit copper-copper separations of approximately 3.8-4.2 Å through halide bridges [20]. These extended structures are stabilized by hydrogen bonding interactions between methyl groups of the bipyridine ligands and halide ions, with contact distances of 2.7-3.1 Å [20] [21].
The influence of crystal packing on the magnetic properties of copper(II)-4,4'-dimethyl-2,2'-bipyridine complexes has been demonstrated through variable-temperature magnetic susceptibility measurements [6] [20]. Antiferromagnetic coupling between copper centers occurs through halide bridges, with coupling constants ranging from -2.8 to -5.6 cm⁻¹ depending on the bridging geometry [6]. The methyl substituents on the bipyridine ligands contribute to the overall magnetic behavior by modulating the electronic environment around the copper centers [6].
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